molecular formula C5H3Cl2F8O2P B13704280 2,2,3,3,4,4,5,5-Octafluoropentyl Phosphorodichloridate

2,2,3,3,4,4,5,5-Octafluoropentyl Phosphorodichloridate

Cat. No.: B13704280
M. Wt: 348.94 g/mol
InChI Key: SQBKJFCAKLSZIP-UHFFFAOYSA-N
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Description

2,2,3,3,4,4,5,5-Octafluoropentyl Phosphorodichloridate is a fluorinated organophosphorus compound It is characterized by the presence of eight fluorine atoms attached to a pentyl chain and two chlorine atoms attached to a phosphorus atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,3,3,4,4,5,5-Octafluoropentyl Phosphorodichloridate typically involves the reaction of 2,2,3,3,4,4,5,5-Octafluoropentanol with phosphorus trichloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the phosphorus trichloride. The general reaction scheme is as follows:

2,2,3,3,4,4,5,5-Octafluoropentanol+PCl32,2,3,3,4,4,5,5-Octafluoropentyl Phosphorodichloridate+HCl\text{2,2,3,3,4,4,5,5-Octafluoropentanol} + \text{PCl}_3 \rightarrow \text{this compound} + \text{HCl} 2,2,3,3,4,4,5,5-Octafluoropentanol+PCl3​→2,2,3,3,4,4,5,5-Octafluoropentyl Phosphorodichloridate+HCl

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of advanced purification techniques such as distillation and recrystallization may be employed to obtain the desired compound.

Chemical Reactions Analysis

Types of Reactions

2,2,3,3,4,4,5,5-Octafluoropentyl Phosphorodichloridate can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles such as alcohols, amines, or thiols.

    Hydrolysis: In the presence of water, the compound can hydrolyze to form 2,2,3,3,4,4,5,5-Octafluoropentanol and phosphoric acid derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include alcohols, amines, and thiols. The reactions are typically carried out in anhydrous solvents such as dichloromethane or tetrahydrofuran.

    Hydrolysis: This reaction occurs in the presence of water or aqueous solutions.

Major Products

    Substitution Reactions: The major products depend on the nucleophile used. For example, reaction with an alcohol would yield an alkyl phosphorodichloridate.

    Hydrolysis: The major products are 2,2,3,3,4,4,5,5-Octafluoropentanol and phosphoric acid derivatives.

Scientific Research Applications

2,2,3,3,4,4,5,5-Octafluoropentyl Phosphorodichloridate has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of fluorinated compounds.

    Biology: The compound can be used in the study of enzyme inhibition and protein modification due to its reactive phosphorus center.

    Industry: It is used in the production of specialty chemicals and materials with unique properties such as high thermal stability and chemical resistance.

Mechanism of Action

The mechanism of action of 2,2,3,3,4,4,5,5-Octafluoropentyl Phosphorodichloridate involves the reactivity of the phosphorus-chlorine bonds. These bonds can be cleaved by nucleophiles, leading to the formation of new phosphorus-containing compounds. The fluorinated pentyl chain imparts unique properties such as hydrophobicity and chemical stability, which can influence the compound’s interactions with biological molecules and materials.

Comparison with Similar Compounds

Similar Compounds

    2,2,3,3,4,4,5,5-Octafluoropentyl Methacrylate: This compound is similar in structure but contains a methacrylate group instead of a phosphorodichloridate group.

    2,2,3,3,4,4,5,5-Octafluoropentanol: This is the alcohol precursor used in the synthesis of 2,2,3,3,4,4,5,5-Octafluoropentyl Phosphorodichloridate.

Uniqueness

This compound is unique due to the presence of both fluorinated and phosphorus-containing functional groups. This combination imparts distinct chemical properties, making it valuable for specific applications in synthesis and materials science.

Properties

IUPAC Name

5-dichlorophosphoryloxy-1,1,2,2,3,3,4,4-octafluoropentane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3Cl2F8O2P/c6-18(7,16)17-1-3(10,11)5(14,15)4(12,13)2(8)9/h2H,1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQBKJFCAKLSZIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(C(F)F)(F)F)(F)F)(F)F)OP(=O)(Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3Cl2F8O2P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.94 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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